Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2451256-47-4
VCID: VC5441369
InChI: InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F
Molecular Formula: C11H9ClF2N2O2
Molecular Weight: 274.65

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2451256-47-4

Cat. No.: VC5441369

Molecular Formula: C11H9ClF2N2O2

Molecular Weight: 274.65

* For research use only. Not for human or veterinary use.

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 2451256-47-4

Specification

CAS No. 2451256-47-4
Molecular Formula C11H9ClF2N2O2
Molecular Weight 274.65
IUPAC Name ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3
Standard InChI Key MRLGSIHWKQFKDE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, reflects its substitution pattern on the bicyclic imidazo[1,2-a]pyridine scaffold. Key features include:

  • Chlorine atom at position 8, enhancing electrophilic reactivity.

  • Difluoromethyl group (-CF₂H) at position 2, contributing to metabolic stability and lipophilicity.

  • Ethyl ester at position 3, facilitating prodrug strategies or hydrolysis to carboxylic acid derivatives .

The SMILES notation CCOC(=O)c1c(nc2c(Cl)cccn12)C(F)F and InChIKey MRLGSIHWKQFKDE-UHFFFAOYSA-N provide unambiguous structural identifiers . X-ray crystallography data are unavailable, but computational models predict a planar imidazo[1,2-a]pyridine ring with substituents influencing electronic distribution .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2451256-47-4
Molecular FormulaC₁₁H₉ClF₂N₂O₂
Molecular Weight274.65 g/mol
AppearanceFaint yellow crystalline solid
SMILESCCOC(=O)c1c(nc2c(Cl)cccn12)C(F)F
InChIKeyMRLGSIHWKQFKDE-UHFFFAOYSA-N

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group (-CF₂H) reduces polarity compared to trifluoromethyl (-CF₃) analogs, potentially enhancing membrane permeability .

  • Stability: Ethyl esters generally exhibit hydrolytic stability under neutral conditions but undergo enzymatic cleavage in vivo, suggesting prodrug potential .

  • Spectroscopic Data: While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are unpublished, predicted fragmentation patterns align with imidazo[1,2-a]pyridine derivatives .

Synthetic Routes and Optimization

Cyclocondensation Strategy

  • Formation of Imidazo Core: Reacting 2-aminopyridine derivatives with α-haloketones or α-haloesters under basic conditions.

  • Chlorination: Electrophilic chlorination at position 8 using reagents like N-chlorosuccinimide (NCS).

  • Difluoromethylation: Introducing -CF₂H via radical pathways or nucleophilic substitution .

Challenges

  • Regioselectivity: Ensuring precise substitution at positions 2 and 8 requires controlled reaction conditions.

  • Yield Optimization: Fluorinated groups often complicate purification, necessitating chromatographic techniques .

Future Research Directions

  • Synthetic Methodologies: Develop scalable, regioselective routes.

  • Biological Screening: Evaluate efficacy in cancer cell lines and microbial models.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

  • Material Applications: Explore use in fluoropolymer composites .

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